molecular formula C9H18NO4.Cl<br>C9H18ClNO4 B1663038 (+/-)-ACETYLCARNITINE CHLORIDE CAS No. 2504-11-2

(+/-)-ACETYLCARNITINE CHLORIDE

Cat. No.: B1663038
CAS No.: 2504-11-2
M. Wt: 239.69 g/mol
InChI Key: JATPLOXBFFRHDN-UHFFFAOYSA-N
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Description

    Levacecarnine: (acetyl-L-carnitine) is a naturally occurring compound derived from . It plays a crucial role in cellular energy metabolism and fatty acid transport within cells.

  • Structurally, it consists of an acetyl group attached to the amino acid L-carnitine . This acetylation enhances its bioavailability and neuroprotective properties.
  • Mechanism of Action

    Target of Action

    The primary target of (+/-)-Acetylcarnitine Chloride, also known as Acetyl-DL-carnitine hydrochloride or Acetyl dl-carnitine chloride, is the mitochondria in cells. It plays a crucial role in energy metabolism by facilitating the transport of fatty acids into the mitochondria for beta-oxidation .

    Mode of Action

    Acetylcarnitine interacts with its target, the mitochondria, by donating its acetyl group to the carnitine shuttle. This shuttle is responsible for transporting long-chain fatty acids across the mitochondrial membrane. The acetyl group is then used in the citric acid cycle (Krebs cycle) to generate ATP, the primary energy currency of the cell .

    Biochemical Pathways

    The key biochemical pathway affected by Acetylcarnitine is the beta-oxidation of fatty acids and the citric acid cycle . By donating its acetyl group, Acetylcarnitine facilitates the breakdown of fatty acids, leading to the production of ATP. This process also leads to the production of water and carbon dioxide .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acetylcarnitine are as follows:

    Result of Action

    The molecular and cellular effects of Acetylcarnitine’s action include increased energy production and potentially improved mitochondrial function. By facilitating the transport of fatty acids into the mitochondria for beta-oxidation, Acetylcarnitine helps increase the production of ATP. This can lead to improved cellular function and vitality .

    Action Environment

    Environmental factors such as diet and physical activity can influence the action of AcetylcarnitinePhysical activity can also influence the efficacy of Acetylcarnitine by increasing the demand for ATP and thus potentially enhancing the utilization of Acetylcarnitine .

    Biochemical Analysis

    Biochemical Properties

    (+/-)-Acetylcarnitine Chloride plays a significant role in intermediary metabolism, acting as a donor of acetyl groups and facilitating the transfer of fatty acids from the cytosol to the mitochondria during beta-oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with Coenzyme A (CoA) in the Krebs cycle, which is essential for ATP production .

    Cellular Effects

    This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating neurotransmission and mitochondrial energetics . It also affects gene expression and cellular metabolism, contributing to neuroprotection and neuromodulation .

    Molecular Mechanism

    The molecular mechanism of this compound involves its role as a donor of acetyl groups and its facilitation of fatty acid transfer during beta-oxidation . It binds with biomolecules like CoA, leading to enzyme activation and changes in gene expression .

    Temporal Effects in Laboratory Settings

    The effects of this compound change over time in laboratory settings. It has been observed that it effectively increases the tolerance threshold of thermal and mechanical stimuli, reduces latency, and reduces apoptosis . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with different dosages. It has been observed that adjusting the dose and duration of administration may increase the axon diameter .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the process of transferring fatty acids from the cytosol to the mitochondria during beta-oxidation . It also affects metabolic flux and metabolite levels .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues. It is actively transported via OCTN2 into the cytosol to participate in the shuttling of activated long-chain fatty acids into the mitochondria where β-oxidation takes place .

    Subcellular Localization

    The subcellular localization of this compound is primarily in the mitochondria, where it plays a key role in importing acyl-CoA . It also forms a pool of acetyl-groups for CoA in the cytosol .

    Preparation Methods

      Synthetic Routes: Levacecarnine can be synthesized by acetylating using acetic anhydride or acetyl chloride.

      Industrial Production: Commercially, it is produced through chemical synthesis or enzymatic acetylation of .

  • Chemical Reactions Analysis

      Reactions: Levacecarnine undergoes various reactions, including

      Common Reagents and Conditions: Acetylation typically involves acetic anhydride or acetyl chloride in the presence of a base.

      Major Products: The primary product is acetyl-L-carnitine itself.

  • Scientific Research Applications

  • Comparison with Similar Compounds

      Similar Compounds: Other carnitine derivatives (e.g., propionyl-L-carnitine, palmitoyl-L-carnitine).

      Uniqueness: Levacecarnine’s acetylation sets it apart, influencing its bioavailability and specific effects.

    Properties

    CAS No.

    2504-11-2

    Molecular Formula

    C9H18NO4.Cl
    C9H18ClNO4

    Molecular Weight

    239.69 g/mol

    IUPAC Name

    3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

    InChI

    InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H

    InChI Key

    JATPLOXBFFRHDN-UHFFFAOYSA-N

    SMILES

    CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl

    Canonical SMILES

    CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

    Key on ui other cas no.

    2504-11-2
    5080-50-2

    Pictograms

    Irritant

    solubility

    >36 [ug/mL] (The mean of the results at pH 7.4)

    Synonyms

    (R)-2-acetoxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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